2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

Description

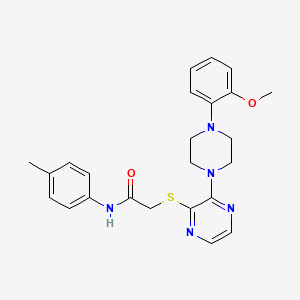

The compound 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide features a pyrazine core substituted with a 2-methoxyphenylpiperazine moiety via a sulfur linkage, coupled to an acetamide group terminating in a p-tolyl aromatic ring.

Properties

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-18-7-9-19(10-8-18)27-22(30)17-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-4-6-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYEVNOTQAMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with pyrazine-2-thiol under specific conditions to form the core structure. This intermediate is then reacted with p-tolylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s analogs can be categorized based on three key regions:

Heterocyclic Core : Pyrazine (target) vs. thiazole () or benzothiazole ().

Piperazine Substituents : 2-methoxyphenyl (target) vs. 4-methoxyphenyl (, compound 13), p-tolyl (, compound 3e), or 4-chlorophenyl (, compound 14).

Acetamide Terminal Group : p-tolyl (target) vs. substituted thiazoles () or benzothiazoles ().

Physicochemical Properties

Key data from analogous compounds are summarized below:

Observations :

- Core Heterocycle Influence : Pyrazine/thiazole/benzothiazole cores affect melting points. Thiazole derivatives (e.g., compound 13) exhibit higher melting points (~289°C) compared to nitro-thiazole analogs (160°C, ), likely due to reduced polarity in the latter.

- Piperazine Substitution : Electron-donating groups (e.g., 4-methoxy in compound 13) correlate with higher melting points than electron-withdrawing groups (e.g., 4-chloro in compound 14, mp 282°C ).

- Acetamide Modifications : p-Tolyl-terminated acetamides (target, compound 3e) show moderate thermal stability, whereas nitro-thiazole derivatives () decompose at lower temperatures.

Biological Activity

The compound 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide has drawn significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM .

The mechanism by which this compound exerts its biological effects may involve interactions with various molecular targets, including receptors and enzymes. It is hypothesized that the compound could modulate receptor activity or inhibit specific enzymatic pathways, leading to its observed biological effects.

Data Table: Biological Activity Summary

Case Study 1: Antitubercular Activity

A study focused on the design and synthesis of novel substituted-N-piperazine derivatives, including compounds structurally related to this compound, demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Five compounds from the series exhibited notable efficacy with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead compounds for further development in tuberculosis therapy .

Case Study 2: Cytotoxic Effects

In another investigation, thiosemicarbazone derivatives were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that these compounds presented higher antitumor activity than conventional chemotherapeutics like etoposide, suggesting that similar derivatives could be explored for their therapeutic potential in cancer treatment .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | 65–70 | 90% |

| 2 | NaSH, DCM, RT | 75–80 | 92% |

| 3 | EDC, HOBt, DMF | 60–65 | 95% |

How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction for unambiguous conformation (if crystals are obtainable) .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) based on structural analogs .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood for powder handling .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can researchers investigate the compound’s receptor-binding mechanisms?

Methodological Answer:

- Computational Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (e.g., 5-HT, D) due to the piperazine moiety .

- In Vitro Binding Assays : Radioligand displacement assays (e.g., H-ketanserin for 5-HT) in HEK-293 cells transfected with target receptors .

- SAR Studies : Modify the methoxyphenyl or p-tolyl groups to assess affinity changes .

Q. Table 2: Example Binding Data (Analog Compounds)

| Receptor | IC (nM) | Selectivity Ratio (vs. 5-HT) |

|---|---|---|

| 5-HT | 12.5 ± 1.2 | 1.0 (Reference) |

| D | 85.3 ± 4.7 | 6.8 |

| α-Adrenergic | >1000 | >80 |

How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line, incubation time) .

- Orthogonal Assays : Cross-validate antimicrobial activity via broth microdilution (CLSI guidelines) and agar diffusion .

- Meta-Analysis : Compare data across studies using computational tools (e.g., ICReDD’s reaction path analysis) to identify outliers .

What computational strategies optimize this compound’s pharmacokinetics?

Methodological Answer:

Q. Table 3: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| logP | 2.8 |

| BBB Permeability | Moderate (CNS penetration) |

| CYP3A4 Inhibition | Low (IC >10 µM) |

What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

- Neuropsychiatric Models : Forced swim test (FST) in rodents for antidepressant activity .

- Dosing : Administer 10–50 mg/kg orally; monitor plasma levels via LC-MS/MS .

- Toxicity Screening : Acute toxicity (OECD 423) and hepatorenal function markers (ALT, BUN) .

How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Vary the pyrazine-thioacetamide linker length or substitute p-tolyl with fluorophenyl .

- Bioisosteric Replacement : Replace methoxyphenyl with benzodioxan to enhance metabolic stability .

What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Prep : Solid-phase extraction (C18 cartridges) from plasma .

- LC-MS/MS : Use a triple quadrupole MS with MRM transitions (m/z 510.2 → 345.1) .

- Matrix Effects : Assess ion suppression via post-column infusion .

How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.